[1-(4-Bromophenyl)-2-fluoroethyl](methyl)amine hydrochloride
Description
1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₉H₁₀BrClFN. Its structure comprises a 4-bromophenyl group attached to a fluoroethyl backbone, with a methylamine substituent and a hydrochloride counterion. Key identifiers include synonyms such as 1-(4-Bromophenyl)-2-fluoro-N-methylethanamine hydrochloride and CAS-associated names (e.g., AKOS034181416) . The compound is notable for its stereoelectronic properties, influenced by the bromine (electron-withdrawing) and fluorine (high electronegativity) atoms, which may enhance binding specificity in pharmacological contexts.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-fluoro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-12-9(6-11)7-2-4-8(10)5-3-7;/h2-5,9,12H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXMBFIGLCFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CF)C1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a fluorinated ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with methylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding assays.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClFN
- Key Features :
- The branched methyl groups may confer metabolic stability, whereas the fluoroethyl chain in the target compound could enhance conformational rigidity.
(R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride
- Molecular Formula : C₈H₁₁BrClN
- Key Features :
- The chiral center in this compound highlights its utility in asymmetric synthesis, whereas the target compound’s fluoroethyl group may simplify stereochemical handling.
Methyl 2-(2-Bromophenyl)-2-(methylamino)acetate Hydrochloride
- Molecular Formula: C₁₀H₁₃BrClNO₂
- Key Features: Ester functional group (methyl acetate) adjacent to the bromophenyl ring . Methylamino group similar to the target compound.
- Comparison :
- The ester group increases polarity, enhancing aqueous solubility but reducing membrane permeability compared to the target compound’s fluoroethyl chain.
- The ortho-bromine substitution (vs. para in the target compound) may sterically hinder interactions in biological systems.
(2-Bromophenyl)(phenyl)methylamine Hydrochloride
- Molecular Formula : C₁₄H₁₅BrClN
- Key Features :
- Comparison :
- The diphenylmethyl group introduces significant steric hindrance, likely reducing binding affinity compared to the target compound’s streamlined fluoroethyl design.
- Higher molecular weight (312.64 vs. 277.55 for the target compound) may limit bioavailability.
Biological Activity
1-(4-Bromophenyl)-2-fluoroethyl(methyl)amine hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry and pharmacology. Its unique structure, comprising a bromophenyl group, a fluoroethyl moiety, and a methylamine functional group, suggests varied biological activities influenced by the presence of halogen atoms, which can enhance lipophilicity and reactivity.
- Molecular Formula : CHBrF·HCl
- Molecular Weight : 267.57 g/mol
- Structural Features :
- Bromophenyl and fluoroethyl groups, which are often associated with enhanced biological properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. The binding affinity and subsequent modulation of these targets can lead to various pharmacological effects. In silico studies suggest that compounds with similar structural motifs may exhibit anti-inflammatory and analgesic properties, emphasizing the need for empirical testing to confirm these predictions.
Biological Activity Overview
The biological activity of 1-(4-Bromophenyl)-2-fluoroethyl(methyl)amine hydrochloride has been explored in several contexts:
- Antidepressant Potential : Compounds sharing structural similarities have shown potential antidepressant properties. For instance, 4-Bromophenyl-2-fluoroethanamine has been linked to mood-enhancing effects.
- Gastric Protection : Related compounds have demonstrated protective effects against gastric lesions in animal models. For example, 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AN12) was effective in reducing stress-induced gastric ulcers compared to standard treatments .
- Enzyme Interaction Studies : The compound is being investigated for its potential to interact with various enzymes, which could lead to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Synthesis Methods
The synthesis of 1-(4-Bromophenyl)-2-fluoroethyl(methyl)amine hydrochloride can be achieved through several routes that allow for modifications enhancing yield and purity:
- Starting Materials : Typically include bromobenzene derivatives and fluorinated ethylene.
- Synthetic Routes : Various methods including nucleophilic substitution reactions are employed to introduce the desired functional groups while maintaining structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
